molecular formula C9H8N2O B11795292 5-Methoxyphthalazine

5-Methoxyphthalazine

Cat. No.: B11795292
M. Wt: 160.17 g/mol
InChI Key: YNVFYJQPIBCORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyphthalazine is a chemical compound based on the phthalazine heterocycle, a benzo-fused diazine scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . While specific studies on this exact derivative are limited, its core phthalazine structure is extensively documented for its diverse interactions with biological targets, including enzymes, G protein-coupled receptors (GPCRs), and ion channels . Phthalazine derivatives are investigated for potential application against a wide spectrum of pathological conditions, such as cancer, diabetes, cardiovascular diseases, and inflammatory disorders . Related methoxy-substituted phthalazine analogs have demonstrated significant research value. For instance, 1-[3-(indol-1-yl)prop-1-yn-1-yl]-4-methylphthalazine and other substituted derivatives have shown promising in vitro antitumor activity in screening assays against various human cancer cell lines . The phthalazine core is a key pharmacophore in several clinical and investigational drugs, including the PARP inhibitors Olaparib and Talazoparib for cancer, and the antihistamine Azelastine . Its versatility makes it a valuable building block for developing novel therapeutic agents and probing biological mechanisms . As a supplier, we provide this compound as a high-purity chemical intermediate for research applications. This product is intended for use in synthetic organic chemistry, medicinal chemistry programs, and biochemical screening. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-methoxyphthalazine

InChI

InChI=1S/C9H8N2O/c1-12-9-4-2-3-7-5-10-11-6-8(7)9/h2-6H,1H3

InChI Key

YNVFYJQPIBCORQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=NC=C21

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methoxyphthalazine and Its Functionalized Derivatives

Strategic Approaches to Phthalazine (B143731) Core Construction

The formation of the phthalazine ring system fundamentally relies on the construction of the pyridazine (B1198779) ring fused to a benzene (B151609) ring. The most common and versatile strategies involve the reaction of a 1,2-difunctionalized benzene derivative with a hydrazine-based reagent. bu.edu.eg The nature of the functional groups on the benzene precursor dictates the substitution pattern and oxidation state of the final phthalazine product. For the synthesis of 5-methoxyphthalazine, these strategies require starting materials derived from 3-methoxy-substituted benzene precursors, such as 3-methoxyphthalic acid or its derivatives.

Cyclocondensation reactions are powerful tools for building cyclic structures by combining two or more molecules with the concurrent loss of a small molecule like water. nih.gov In phthalazine synthesis, these reactions are categorized based on the number of components involved in the ring-forming step.

The most classical approach to the phthalazine core is a two-component [4+2] cyclocondensation. nih.gov This strategy involves the reaction between a four-atom fragment (C-Arene-C) and a two-atom nitrogen fragment (N-N). bu.edu.eg The C-Arene-C component is typically a 1,2-dicarbonyl benzene derivative, such as a phthalaldehyde, phthalic acid derivative, or 2-acylbenzoic acid. The N-N component is hydrazine (B178648) or one of its substituted derivatives. bu.edu.egresearchgate.net

To synthesize this compound or its corresponding phthalazinone, a 3-methoxy-substituted benzene precursor is required. For instance, the reaction of 3-methoxyphthalic anhydride (B1165640) with hydrazine hydrate (B1144303) would yield 5-methoxy-2,3-dihydrophthalazine-1,4-dione. This general methodology is widely employed for a variety of substituted phthalazinones. longdom.org

A more specialized type of [4+2] cycloaddition is the inverse-electron-demand Diels-Alder reaction. In one reported synthesis, a tetrazine was reacted with a dienophile to produce an adduct which, upon oxidation, yielded 5-hydroxyphthalazine. longdom.org Applying this logic, a suitably designed tetrazine and dienophile could potentially be used to construct the this compound skeleton.

Table 1: Examples of Two-Component Phthalazine Synthesis

C-Arene-C PrecursorN-N ReagentProductReference
Phthalic AnhydrideHydrazine Hydrate2,3-Dihydrophthalazine-1,4-dione (Phthalhydrazide) researchgate.netlongdom.org
PhthalimideHydrazine Hydrate2,3-Dihydrophthalazine-1,4-dione (Phthalhydrazide) longdom.orglongdom.org
2-Aroylbenzoic AcidsHydrazine Hydrate4-Aryl-1(2H)-phthalazinones longdom.org
1-Aryl-3,2-benzoxazin-4-onesHydrazineBis-phthalazinone longdom.orglongdom.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. scispace.com Several MCRs have been developed for the synthesis of complex, fused phthalazine systems, often based on a [3+2+1] cyclocondensation strategy. nih.gov

A common example is the one-pot, three-component reaction of phthalhydrazide (B32825) (which can be considered a pre-formed phthalazine synthon), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. longdom.orglongdom.orgscispace.com This reaction typically leads to the formation of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.orgscispace.com While this method does not directly produce simple this compound, it represents a sophisticated strategy for creating functionalized, polycyclic phthalazine structures. The reaction is often catalyzed by acids or bases. longdom.orglongdom.org

Table 2: Examples of Multi-Component Phthalazine Synthesis

Component 1Component 2Component 3CatalystProduct TypeReference
PhthalhydrazideAromatic AldehydeMalononitrileCu(OTf)₂1H-Pyrazolo[1,2-b]phthalazine-5,10-dione scispace.com
PhthalhydrazideAromatic AldehydeMalononitrilep-Toluenesulfonic acid (PTSA)1H-Pyrazolo[1,2-b]phthalazine-5,10-dione longdom.orglongdom.org
PhthalhydrazideAromatic AldehydeEthyl CyanoacetateTriethylamine (Et₃N)1H-Pyrazolo[1,2-b]phthalazine-5,10-dione longdom.orglongdom.org
PhthalimideHydrazine HydrateAromatic AldehydeNickel Chloride (NiCl₂)1H-Pyrazolo[1,2-b]phthalazine-5,10-dione longdom.orglongdom.org

The condensation of hydrazine and its derivatives with ortho-disubstituted benzene precursors is the most fundamental and widely reported method for phthalazine synthesis. longdom.org This approach is particularly effective for producing phthalazin-1(2H)-ones, which are key intermediates for further functionalization. nih.gov

The cyclocondensation of 2-acylbenzoic acid derivatives with hydrazines is a robust and straightforward method for preparing 4-substituted phthalazin-1(2H)-ones. bu.edu.eg The reaction proceeds by initial condensation of hydrazine at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the heterocyclic ring. sci-hub.se

To obtain a 5-methoxy substituted phthalazinone via this route, one must start with a 2-acyl-3-methoxybenzoic acid. A relevant published example demonstrates the cyclization of 4-methoxy-2-(4-nitrobenzoyl)acetophenone with hydrazine, which after reduction, yields a phthalazine derivative, confirming the viability of using methoxy-substituted precursors. bu.edu.eg The reaction is typically carried out by refluxing the components in a suitable solvent like ethanol (B145695) or butanol. bu.edu.eg

Table 3: Synthesis of Phthalazinones from 2-Acyl Benzoic Acid Derivatives

2-Acyl Benzoic Acid DerivativeHydrazine DerivativeSolvent/ConditionsProductReference
2-Benzoylbenzoic acidHydrazine Sulfate/NaOHReflux4-Phenylphthalazin-1(2H)-one sci-hub.se
2-Acyl benzoic acidsPhenylhydrazineEthanol, Reflux2-Phenyl-4-substituted-phthalazin-1-ones bu.edu.eg
2-Aroylbenzoic acidsHydrazine HydrateAcetic Acid4-Aryl-1(2H)-phthalazinones longdom.org
4-Methoxy-2-(4-nitrobenzoyl)acetophenoneHydrazine-4-Methoxy-substituted phthalazine bu.edu.eg

The reaction of phthalic acid derivatives, such as anhydrides and phthaloyl chlorides, with hydrazine is a cornerstone of phthalazine chemistry. longdom.orglongdom.org Phthaloyl chlorides, being highly reactive, readily react with hydrazine derivatives. For instance, the reaction of phthaloyl chloride with N-methyl acetophenone (B1666503) hydrazones has been reported to form 2,3-dihydrophthalazine-1,4-diones. longdom.org

An o-phthalic acid monomethyl ester chloride contains two electrophilic centers of differing reactivity: the highly reactive acid chloride and the less reactive ester. In a reaction with hydrazine, the nucleophile would preferentially attack the acid chloride to form an acylhydrazide intermediate. Subsequent intramolecular cyclization would involve the attack of the terminal nitrogen of the hydrazide onto the ester carbonyl, leading to the formation of the phthalazinone ring upon elimination of methanol. For the synthesis of 5-methoxyphthalazin-1(2H)-one, the required starting material would be 3-methoxyphthalic acid monomethyl ester chloride. This approach provides a controlled pathway to selectively form the phthalazinone ring system.

Transformations Utilizing Benzoxazinone (B8607429) Precursors

Benzoxazinone derivatives serve as versatile precursors for the synthesis of a variety of heterocyclic compounds, including phthalazinones. Both 3,2-benzoxazin-4-ones and 3,1-benzoxazin-4-ones can be effectively converted into the phthalazine scaffold.

Conversion from 3,2-Benzoxazin-4-ones

The reaction of 3,2-benzoxazin-4-ones with nitrogen-containing reagents is a well-established method for the synthesis of phthalazinone derivatives. The specific product obtained can be influenced by the reaction conditions. For instance, the treatment of 1-aryl-3,2-benzoxazin-4-ones with hydrazine hydrate in boiling pyridine (B92270) typically yields the corresponding phthalazinone derivatives. nih.gov However, conducting the same reaction in ethanol can lead to the formation of a bis-phthalazinone. youtube.com

Furthermore, fusing 3,2-benzoxazin-4-one with ammonium (B1175870) acetate (B1210297) at 115°C results in the formation of 4-aryl-1(2H)-phthalazinone. youtube.commdpi.com The reaction with p-toluidine (B81030) in refluxing ethanol also yields the corresponding 4-aryl-2-(4-methylphenyl) phthalazinone. youtube.commdpi.com While these methods have been demonstrated for various aryl-substituted benzoxazinones, the synthesis of 5-methoxyphthalazin-1(2H)-one would likely proceed from a correspondingly methoxy-substituted 3,2-benzoxazin-4-one precursor under similar reaction conditions. The general transformation is depicted in the scheme below:

Scheme 1: General Synthesis of Phthalazinones from 3,2-Benzoxazin-4-ones

Caption: The reaction of a 3,2-benzoxazin-4-one with hydrazine hydrate leads to the formation of a phthalazinone core structure.

A study on the synthesis of new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives utilized a benzoxazinone derivative as a precursor, which was then reacted with hydrazine monohydrate or ammonium acetate to yield the phthalazinone. nih.gov

Synthetic Routes via 3,1-Benzoxazin-4-ones

3,1-Benzoxazin-4-ones are also valuable starting materials for the synthesis of phthalazinone derivatives. These compounds can undergo reactions with various nucleophiles to yield functionalized phthalazinones. For example, the reaction of a 3,1-benzoxazin-4-one derivative with thioglycolic acid in refluxing n-butanol has been shown to produce a 1-oxo-phthalazinyl thioglycolic acid derivative. youtube.commdpi.com Similarly, reacting a 3,1-benzoxazin-4-one with 2-aminopyridine (B139424) in refluxing n-butanol yields a 2-[2-(N-4-pyridyl-carboxamide) phenyl]-4-(4-bromophenyl) phthalazin-1-one. youtube.commdpi.com

The synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one has been achieved by reacting the acyl chloride derivative of N-phthaloylglycine with anthranilic acid, followed by cyclization with cyanuric chloride. wikipedia.org This benzoxazinone can then serve as a building block for more complex heterocyclic structures. Mechanochemical methods, such as solvent-assisted grinding with 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine, have also been developed for the efficient and rapid synthesis of substituted 4H-3,1-benzoxazin-4-ones from N-substituted anthranilic acids. researchgate.net

Regiospecific Synthesis of this compound and Analogs

Achieving regiospecificity is crucial in the synthesis of substituted phthalazines like the 5-methoxy derivative. Several strategies have been developed to control the position of functional groups on the phthalazine core.

Derivation from 2-Nitro-5-methoxybenzaldehyde Intermediates

The synthesis of phthalazines often involves the cyclization of a suitably substituted benzene derivative containing two adjacent functional groups that can react with hydrazine. A plausible route to this compound involves the use of a 2-nitro-5-methoxybenzaldehyde intermediate. While a direct synthesis from this specific precursor is not extensively documented, analogous reactions provide a strong basis for this pathway. For instance, 4-methoxy-2-(4-nitrobenzoyl)acetophenone can be cyclized with hydrazine to form a phthalazine derivative. nih.gov

The required 2-nitro-5-methoxybenzaldehyde can be synthesized from 2-hydroxy-5-methoxybenzaldehyde, which is commercially available or can be produced via the Reimer-Tiemann reaction on 4-methoxyphenol (B1676288) with a reported yield of 79%. mdpi.comgoogle.com The hydroxyl group can be converted to a nitro group through standard nitration procedures. Subsequent reaction of the 2-nitro-5-methoxybenzaldehyde with hydrazine hydrate would lead to the formation of the phthalazine ring, yielding this compound.

Controlled Lithiation and Subsequent Formylation Strategies

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. youtube.com A directing group on the aromatic ring, such as a methoxy (B1213986) group, can direct the deprotonation by a strong base like n-butyllithium to the adjacent ortho position. This creates a lithiated intermediate that can then be quenched with an electrophile to introduce a new functional group at a specific position.

For the synthesis of this compound, a potential strategy would involve the directed ortho-lithiation of a suitable methoxy-substituted aromatic precursor. For example, starting with a methoxy-substituted benzamide (B126), the amide group can act as the directing group for lithiation at the ortho position. Quenching this lithiated species with a formylating agent would introduce a formyl group. Subsequent cyclization of the resulting ortho-formyl benzamide with hydrazine would yield the desired 5-methoxyphthalazinone. While this specific application to this compound is a proposed route, the general methodology of directed ortho-lithiation is well-established for the synthesis of substituted aromatic compounds. nih.gov

Preparation of Key Halogenated Methoxyphthalazine Precursors (e.g., 1-Chloro-4-methoxyphthalazine)

Halogenated phthalazines are valuable intermediates as the halogen atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups. The preparation of 1-chloro-4-methoxyphthalazine (B101043) is a key step in the synthesis of many 4-substituted methoxyphthalazine derivatives.

A general method for the synthesis of 1,4-dichlorophthalazines involves the treatment of phthalazin-1,4-diones with a chlorinating agent such as phosphorus trichloride (B1173362) in a suitable solvent like acetonitrile (B52724). mdpi.com To obtain 1-chloro-4-methoxyphthalazine, a likely precursor would be 4-methoxyphthalazin-1(2H)-one. This can be chlorinated using an agent like phosphorus oxychloride or trichlorophosphate to yield the desired 1-chloro-4-methoxyphthalazine. The reactivity of these chlorophthalazines has been demonstrated in their reactions with various nucleophiles, including active methylene compounds, nitrogen nucleophiles, and others, to produce a diverse library of phthalazine derivatives.

Table 1: Synthesis of 1,4-Dichlorophthalazine

Starting MaterialReagents and ConditionsProductReference
Phthalazin-1,4-dionePhosphorus trichloride, 4-dimethylaminopyridine, acetonitrile, 45°C then reflux1,4-Dichlorophthalazine mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is crucial for minimizing environmental impact and improving process efficiency. Key areas of development include the use of solvent-free reaction conditions and the application of heterogeneous catalysts.

Solvent-Free Reaction Environments

Solvent-free reaction conditions, often facilitated by microwave irradiation, offer significant advantages, including reduced reaction times, lower energy consumption, and the elimination of hazardous organic solvents. While specific examples for the solvent-free synthesis of this compound are not extensively documented in the reviewed literature, the synthesis of related phthalazine derivatives under these conditions provides a strong precedent. For instance, various 2H-indazolo[2,1-b]phthalazine-trione derivatives have been efficiently synthesized under solvent-free conditions using catalysts like dodecylphosphonic acid or silica (B1680970) sulfuric acid. longdom.org These one-pot, multi-component reactions demonstrate the feasibility of assembling complex heterocyclic systems without the need for traditional solvents. Microwave-assisted synthesis has also been employed for the rapid and efficient production of phthalazinedione derivatives, highlighting the potential of this technology for the green synthesis of the broader phthalazine class.

Development and Application of Heterogeneous Catalysts

Heterogeneous catalysts are instrumental in developing sustainable synthetic processes due to their ease of separation, reusability, and often milder reaction conditions. In the context of phthalazine synthesis, several heterogeneous catalytic systems have been reported. For example, silica sulfuric acid has been utilized as a recyclable solid acid catalyst for the solvent-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones. longdom.org Similarly, dodecylphosphonic acid has proven to be an effective heterogeneous catalyst for the one-pot, three-component synthesis of related phthalazine derivatives under solvent-free conditions. longdom.org The development of metal-free heterogeneous catalysts is also a growing area of interest. Light-driven, catalyst-free domino reactions have been developed for the synthesis of functionalized phthalazines, offering a sustainable and efficient alternative to traditional methods. scispace.com While direct applications of these specific catalysts to this compound synthesis are yet to be detailed, these examples underscore the potential for developing tailored heterogeneous catalysts for its production.

Chemo- and Regioselective Derivatization of this compound

The functionalization of the this compound core is essential for modulating its physicochemical and biological properties. Nucleophilic aromatic substitution (SNAr) reactions on halogenated methoxyphthalazines are a cornerstone of this derivatization, allowing for the selective introduction of various substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a halogen, typically chlorine, at positions C1 or C4 of the phthalazine ring activates it towards nucleophilic attack. The electron-withdrawing nature of the phthalazine nitrogen atoms facilitates this reaction.

The displacement of a halogen atom by nitrogen and carbon nucleophiles is a common strategy for creating diverse libraries of phthalazine derivatives.

Amination: The reaction of a halogenated methoxyphthalazine with various amines can lead to the corresponding amino-substituted derivatives. While specific examples for 1-chloro-5-methoxyphthalazine are limited in the available literature, studies on analogous systems provide valuable insights. For instance, the amination of 3,6-dichloropyridazine (B152260) and other chloro-substituted heteroarenes with various amines has been studied, demonstrating the feasibility of such transformations. researchgate.net The reactivity in these SNAr reactions is influenced by the nature of the amine and the electronic properties of the heterocyclic core.

Alkylation: The introduction of alkyl groups can be achieved through SNAr reactions with appropriate carbanionic reagents or via other coupling methodologies. There is a lack of specific examples for the direct SNAr alkylation of halogenated methoxyphthalazines in the reviewed literature.

A representative reaction for amination is shown in Table 1.

Starting MaterialReagentProductReference
1-Chloro-4-(4-phenoxyphenyl)phthalazinep-Anisidine1-(p-Methoxyphenylamino)-4-(4-phenoxyphenyl)phthalazine longdom.org

Table 1: Example of Amination on a Halogenated Phthalazine Derivative

The incorporation of heterocyclic rings onto the phthalazine scaffold can significantly alter its biological activity and physical properties. This is typically achieved by reacting a halogenated phthalazine with a heterocyclic nucleophile.

Nitrogen-Containing Heterocycles: The SNAr reaction of 1-chlorophthalazine (B19308) derivatives with nitrogen-containing heterocycles is a versatile method for creating fused or substituted systems. For example, the reaction of 1-chlorophthalazine with hydrazine derivatives can lead to the formation of triazolophthalazines. The synthesis of various nitrogen-containing fused heterocycles has been achieved using polyethylene (B3416737) glycol (PEG-400) as a green solvent, showcasing an environmentally friendly approach to these substitutions. nih.gov

Oxygen-Containing Heterocycles: The introduction of oxygen-containing heterocycles can be accomplished through the reaction of a halogenated phthalazine with a suitable oxygen nucleophile. For instance, the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with sodium methoxide (B1231860) yields the corresponding 1-methoxy derivative. longdom.org The synthesis of more complex oxygen-containing heterocyclic systems can be envisioned through similar SNAr methodologies.

An example of the introduction of an oxygen-containing substituent is provided in Table 2.

Starting MaterialReagentProductReference
1-Chloro-4-(4-phenoxyphenyl)phthalazineSodium Methoxide1-Methoxy-4-(4-phenoxyphenyl)phthalazine longdom.org

Table 2: Example of Introduction of an Oxygen-Containing Substituent

Functionalization through Cross-Coupling Reactions

The functionalization of the phthalazine core, particularly at the 5-position, can be effectively achieved through modern cross-coupling reactions. These palladium-catalyzed reactions are indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org To utilize these methods for this compound, a precursor such as 5-bromo- or 5-chlorophthalazine (B11917268) would typically be required, where the halogen atom serves as a reactive handle for coupling.

Suzuki-Miyaura Coupling: This reaction is widely used for creating C-C bonds by coupling an organoboron compound with a halide. libretexts.orgmdpi.com For a 5-halophthalazine, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would yield a 5-aryl or 5-vinylphthalazine derivative. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields, especially with heteroaryl halides. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A 5-halophthalazine could be reacted with various alkenes to introduce vinyl groups at the 5-position, providing a route to extended conjugated systems. libretexts.orgnih.gov The regioselectivity and stereoselectivity of the addition are key considerations in this synthesis. libretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It represents a direct way to synthesize 5-amino-substituted phthalazine derivatives, which are important intermediates for further functionalization or as target molecules themselves. The reaction is known for its broad substrate scope, tolerating a wide variety of amines and aryl halides. libretexts.orgdiva-portal.org

Table 1: Overview of Cross-Coupling Reactions for Functionalizing the Phthalazine Core Note: These are generalized examples based on established cross-coupling methodologies. The substrate shown is a hypothetical 5-halophthalazine, a necessary precursor for these reactions.

Reaction Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃5-Arylphthalazine
Heck ReactionAlkene (R-CH=CH₂)Pd(OAc)₂, P(o-tolyl)₃5-Vinylphthalazine
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-Bu5-Aminophthalazine

Formation of Fused Polycyclic Systems Incorporating Methoxyphthalazine

A significant area of phthalazine chemistry involves its use as a building block for constructing more complex, fused heterocyclic systems. These reactions often proceed through a phthalhydrazide intermediate. To generate fused systems bearing a methoxy group, the synthesis would commence with 5-methoxyphthalhydrazide, which can be prepared from the corresponding 5-methoxy-substituted phthalic acid derivative and hydrazine.

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones is a well-established multicomponent reaction. chemrevlett.comrsc.org These compounds are of significant interest due to their diverse pharmacological activities. chemrevlett.com The most common approach is a one-pot, three-component condensation of phthalhydrazide, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate. chemrevlett.comresearchgate.net To prepare a derivative with a methoxy group on the phthalazine core, 5-methoxyphthalhydrazide would be used as the starting material. A variety of catalysts, including ionic liquids and metal salts, have been employed to promote this reaction, often under green or solvent-free conditions. chemrevlett.comrsc.orgresearchgate.net

Table 2: Catalytic Systems for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives

Catalyst Solvent/Conditions Key Features Reference
[bmim]OH (ionic liquid)Ethanol, 60 °CExcellent yields (86-97%) in short reaction times. chemrevlett.com
NiCl₂·6H₂ORefluxOne-pot, four-component reaction from phthalimide. mazums.ac.ir
TBBDA/PBBSSolvent-free, 80-100 °CSimple, mild, and efficient procedure. rsc.org
Copper(II) acetateSolvent-free, 80 °CEco-friendly catalyst, good to excellent yields. researchgate.net

The synthesis of 2H-indazolo[2,1-b]phthalazine-triones is another example of a multicomponent reaction that builds upon the phthalazine framework. orientjchem.orgresearchgate.net These fused polycyclic compounds are typically prepared through a one-pot condensation of phthalhydrazide, an aldehyde, and a cyclic dione (B5365651) like dimedone. orientjchem.orgresearchgate.net The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclodehydration sequence. orientjchem.org The use of 5-methoxyphthalhydrazide in this reaction would lead to the corresponding methoxy-substituted indazolo[2,1-b]phthalazine-trione. Various catalysts, including environmentally benign magnetic ionic liquids, have been developed to facilitate this transformation under solvent-free conditions. orientjchem.org

Table 3: Synthetic Approaches to 2H-Indazolo[2,1-b]phthalazine-triones

Reactants Catalyst/Conditions Key Features Reference
Aldehyde, Dimedone, PhthalhydrazidePEG-MDIL, Solvent-free, 100 °CGreen synthesis, reusable magnetic ionic catalyst. orientjchem.org
Aldehyde, Dimedone, Phthalhydrazidep-Toluene sulfonic acid, GrindingSolvent-free, short reaction times, simple operation. researchgate.net
Aldehyde, Dimedone, Hydrazine Hydrate, Phthalic Anhydrideβ-Cyclodextrin, Water, 80 °CGreen method, catalyst can be recovered and reused. researchgate.net

Targeted Synthesis of Chiral and Stereoselective Derivatives

The development of methods for the targeted synthesis of chiral and stereoselective phthalazine derivatives is crucial for applications in medicinal chemistry, where enantiomeric purity is often a prerequisite for desired biological activity. While specific examples for this compound are not extensively documented, established principles of asymmetric synthesis can be applied.

Stereoselective synthesis can be approached in several ways:

Use of Chiral Substrates: Incorporating a chiral aldehyde or another chiral building block in the multicomponent reactions described above (2.4.3.1 and 2.4.3.2) would lead to the formation of diastereomeric products, which may be separable.

Asymmetric Catalysis: Employing a chiral catalyst could induce enantioselectivity in the formation of a new stereocenter. For instance, in a cross-coupling reaction that creates a chiral center, a palladium complex with a chiral phosphine (B1218219) ligand could be used. researchgate.net

Diastereoselective Reactions: Modifications to the phthalazine ring can be designed to proceed with high diastereoselectivity. For example, the reaction of a nucleophile with a dialdehyde (B1249045) precursor can establish a tetrasubstituted cyclohexane (B81311) ring with a specific relative configuration, which can then be used to form a fused, stereodefined system. nih.gov Research on related heterocycles has shown that modifications at a chiral carbon within the ring can significantly impact biological activity, underscoring the importance of stereocontrol. researchgate.net

The synthesis of specific stereoisomers allows for the detailed study of structure-activity relationships, which is a fundamental aspect of drug discovery. nih.gov

Mechanistic Investigations and Reaction Dynamics of 5 Methoxyphthalazine

Reaction Pathway Elucidation in Methoxyphthalazine Synthesis

The synthesis of 5-methoxyphthalazine, like other phthalazine (B143731) derivatives, typically involves a cyclization reaction. A common route is the condensation of a suitably substituted precursor, such as 3-methoxyphthalic anhydride (B1165640) or related compounds, with hydrazine (B178648). longdom.org

Detailed Mechanistic Hypotheses for Cyclization Processes

The formation of the phthalazine ring from a precursor like 3-methoxyphthalic anhydride and hydrazine is hypothesized to proceed through a multi-step mechanism. The initial step is likely a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular condensation between the remaining carbonyl group and the terminal nitrogen of the hydrazide moiety, followed by dehydration, would then lead to the formation of the heterocyclic phthalazine ring.

The presence of the electron-donating methoxy (B1213986) group at the 5-position is expected to influence the electron density of the aromatic ring and the reactivity of the carbonyl groups. This can affect the rate and regioselectivity of the initial nucleophilic attack by hydrazine. Computational studies on related systems, such as the cyclization of substituted phthalanilic acids, suggest that the reaction can proceed through a concerted mechanism involving a transition state stabilized by solvent molecules. However, specific computational or detailed kinetic studies on the cyclization to form this compound are not extensively documented in the reviewed literature.

Identification and Characterization of Transient Intermediates

The direct experimental observation and characterization of transient intermediates in the synthesis of this compound are challenging due to their typically short lifetimes. Spectroscopic techniques such as rapid-scan NMR or stopped-flow UV-Vis spectroscopy could potentially be employed to detect and characterize these fleeting species. However, published research providing specific spectroscopic data for intermediates in the synthesis of this compound is scarce. The proposed intermediates, such as the initial ring-opened hydrazide, remain largely hypothetical based on established reaction mechanisms for similar heterocyclic formations.

Intrinsic Reactivity Profiles of the this compound Core

The reactivity of the this compound core is dictated by the interplay of the electron-deficient diazine ring and the electron-donating methoxy group on the benzene (B151609) ring.

Electrophilic and Nucleophilic Substitution Preferences on the Phthalazine Ring

Electrophilic Substitution: The phthalazine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of the strongly activating methoxy group at the 5-position is expected to direct incoming electrophiles to the ortho and para positions relative to it. libretexts.org Therefore, electrophilic attack on this compound is predicted to occur preferentially at the C-6 and C-8 positions of the benzene ring. The electron-donating nature of the methoxy group can help to overcome the inherent deactivation of the ring system, making substitution more feasible than on the unsubstituted phthalazine. researchgate.netcardiff.ac.uknih.govyoutube.com

Substitution TypePredicted Position of AttackInfluence of Methoxy Group
ElectrophilicC-6, C-8Activating, Ortho, Para-directing
NucleophilicC-1, C-4Deactivating (overall)

Oxidation and Reduction Chemistry of the Diazine Moiety

Oxidation: The diazine moiety of the phthalazine ring can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the benzene ring in the parent phthalazine, yielding pyridazine-dicarboxylic acid. masterorganicchemistry.com In the case of this compound, the methoxy group itself could also be susceptible to oxidation under harsh conditions. However, under controlled conditions, N-oxidation of the diazine nitrogens to form N-oxides is a possible outcome. Specific studies on the oxidation of this compound are limited, but it is expected that the reaction would be influenced by the electronic effects of the methoxy group. science.govsciforum.netgoogle.com

Reduction: The diazine part of the phthalazine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of such heterocyclic systems. Depending on the catalyst and reaction conditions, this can lead to the formation of dihydro- or tetrahydrophthalazine derivatives. The presence of the methoxy group is not expected to interfere with the reduction of the diazine ring. Specific electrochemical studies, such as cyclic voltammetry, on this compound would provide valuable data on its reduction potentials. researchgate.net

ReactionReagent/ConditionPotential Product(s)
OxidationKMnO₄ (harsh)Ring cleavage products
OxidationPeroxy acids (mild)N-oxides
ReductionCatalytic Hydrogenation (e.g., H₂/Pd)Dihydro- or Tetrahydro-5-methoxyphthalazine

Investigation of Ring-Opening and Rearrangement Processes

Phthalazine derivatives can undergo ring-opening and rearrangement reactions under specific conditions. For instance, thermal rearrangement of certain substituted phthalazines to form quinazolines has been reported. researchgate.net This process is thought to proceed through a complex mechanistic pathway involving bond cleavage and reformation. The influence of a methoxy group at the 5-position on the feasibility and outcome of such a rearrangement has not been specifically detailed in the available literature.

Acid-catalyzed ring-opening of heterocyclic systems is also a known phenomenon. youtube.commasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com For this compound, strong acidic conditions could potentially lead to the cleavage of the diazine ring. The methoxy group, being an ether, is generally stable to acid but could be cleaved under very harsh conditions. Photochemical rearrangements of related nitrogen-containing heterocyclic compounds have also been observed, suggesting that this compound might undergo interesting transformations upon irradiation. researchgate.netrsc.org However, specific studies on the ring-opening and rearrangement reactions of this compound are not well-documented.

Catalytic Roles in this compound Transformations

The transformation of the phthalazine core, and by extension this compound, is greatly facilitated by catalytic methods. These methods offer efficient and selective pathways for bond formation and functionalization, which are often challenging to achieve through classical synthetic routes. Both transition metal catalysis and organocatalysis have emerged as powerful tools for modifying the phthalazine structure.

Transition metal catalysis is a dominant strategy for the functionalization of phthalazine derivatives. rsc.orgnih.gov Catalysts based on palladium, rhodium, ruthenium, and iridium have been successfully employed for various bond-forming reactions, including C-C, C-N, and C-X (where X is a heteroatom) bond formations. rsc.orgresearchgate.netresearchgate.net These transformations often proceed through the activation of C-H bonds, a strategy that allows for the direct introduction of new functional groups onto the phthalazine core without the need for pre-functionalized substrates. elsevierpure.comrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly noteworthy for their versatility in creating carbon-carbon bonds. scispace.comnih.gov For instance, chlorophthalazines can be coupled with a variety of aromatic heterocycles in the presence of a palladium catalyst. scispace.com While specific examples for 5-methoxy-substituted chlorophthalazine are not explicitly detailed in the literature, the general applicability of these methods to the phthalazine scaffold is well-established.

Rhodium and ruthenium catalysts have been instrumental in the C-H activation and subsequent annulation of phthalazinone systems, which are structurally related to phthalazines. rsc.orgresearchgate.netresearchgate.net These reactions often utilize a directing group to achieve high regioselectivity. In the context of this compound, the nitrogen atoms of the phthalazine ring could potentially act as directing groups to guide the metal catalyst to specific C-H bonds. Recent research has also highlighted the use of iridium catalysts for the atroposelective C-H borylation of phthalazine heterobiaryls, a reaction that introduces both a boron functional group and chirality. acs.org

The table below summarizes representative examples of transition metal-catalyzed transformations on the phthalazine and phthalazinone core, which are expected to be applicable to this compound.

SubstrateCatalyst/ReagentsReaction TypeProductYield (%)Ref
4-Arylphthalazin-1(2H)-one[Rh(Cp*)Cl2]2, AgSbF6C-H AlkynylationMono-/dialkynylated 4-arylphthalazin-1(2H)-oneN/A researchgate.net
Phthalazine-1,4-dionePd(OAc)2, K2CO3C-H SulfonylationOrtho-sulfonylated phthalazine-1,4-dioneN/A researchgate.net
1,4-Dichlorophthalazine[Ir(OMe)(COD)]2, 2-aminopyridine (B139424)C-H BorylationAtropisomeric 2-aryl-borylated heterobiarylsup to 82 acs.org
2-Halomethyl benzoates, paraformaldehyde, aryl hydrazinesPalladium catalystOne-pot synthesisPhthalazinonesGood acs.org

This table presents data for the general phthalazine/phthalazinone scaffold, as specific data for this compound is not available.

In addition to transition metal catalysis, organocatalysis has emerged as a complementary and powerful approach for the transformation of phthalazines. thieme-connect.comacs.org Organocatalysis avoids the use of often toxic and expensive heavy metals, offering a more sustainable and environmentally benign alternative.

A significant advancement in this area is the asymmetric dearomatization of phthalazines. acs.org This process, enabled by anion-binding catalysis using chiral thiourea (B124793) derivatives as hydrogen-bond donor organocatalysts, allows for the enantioselective synthesis of 1,2-dihydrophthalazines. The reaction involves the nucleophilic addition of silyl (B83357) ketene (B1206846) acetals to an in situ generated N-acyl-phthalazinium species. acs.org This methodology provides access to chiral building blocks that are valuable for the synthesis of biologically active molecules. acs.org

Furthermore, organocatalysts have been employed in multicomponent reactions to construct complex phthalazine derivatives. thieme-connect.comnih.gov For example, a nano-ferrite supported glutathione (B108866) organocatalyst has been shown to effectively promote the reaction of phthalic anhydride, hydrazine hydrate (B1144303), aldehydes, and active methylene (B1212753) compounds to yield functionalized phthalazines under solvent-free conditions. thieme-connect.com Light-driven, catalyst-free approaches have also been developed, merging domino reactions to access phthalazine derivatives in a one-pot process. scispace.com

The table below provides an overview of organocatalytic transformations involving the phthalazine core.

SubstrateCatalyst/ReagentsReaction TypeProductYield (%)Ref
PhthalazineChiral thiourea, Benzoyl chloride, Silyl ketene acetalAsymmetric Dearomatization1,2-DihydrophthalazinesModerate to good acs.org
Phthalic anhydride, Hydrazine hydrate, Aldehyde, Active methylene compoundNano-ferrite supported glutathioneMulticomponent reactionPhthalazine derivativesup to 97 thieme-connect.com
o-Methyl benzophenones, Di-tert-butyl azodicarboxylateLight (catalyst-free)Domino reaction1-Aryl-phthalazinesup to 66 scispace.com

This table presents data for the general phthalazine scaffold, as specific data for this compound is not available.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 5-Methoxyphthalazine. It provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the complete elucidation of the molecular skeleton and the study of dynamic processes.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for assigning the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the methoxy (B1213986) group protons (a singlet, typically around 3.9-4.1 ppm) and distinct signals for each of the five aromatic protons on the phthalazine (B143731) core.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.com The methoxy carbon signal is typically found around 55-62 ppm, with its exact position being sensitive to its steric environment. nih.govresearchgate.net

2D NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, COSY would reveal correlations between adjacent aromatic protons (e.g., H-6 with H-7, and H-7 with H-8), helping to trace the connectivity within the benzene (B151609) ring portion of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.com It is invaluable for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). creative-biostructure.comprinceton.edu This is critical for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the methoxy protons to the C-5 carbon, unequivocally confirming the position of the methoxy group. It would also help assign the quaternary carbons that show no signal in an HSQC spectrum. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu A key expected correlation in this compound would be between the methoxy group protons and the proton at the C-4 position, providing definitive proof of the substituent's location and information on its preferred conformation.

Illustrative NMR Data for this compound This table represents predicted chemical shifts based on known values for similar structural motifs. Actual experimental values may vary.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations
1 ~9.4 ~152.0 HMBC to H-8
4 ~9.2 ~145.0 HMBC to H-6; NOESY to OCH₃
5 - ~160.0 HMBC from OCH₃
6 ~7.5 ~120.0 COSY with H-7; HSQC to C-6
7 ~7.9 ~135.0 COSY with H-6, H-8; HSQC to C-7
8 ~8.1 ~128.0 COSY with H-7; HSQC to C-8
4a - ~125.0 HMBC from H-6, H-8
8a - ~130.0 HMBC from H-1, H-7

NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products. For the synthesis of this compound, for example, from a precursor like 5-chlorophthalazine (B11917268) and sodium methoxide (B1231860), one could monitor the reaction progress by observing the disappearance of the starting material's aromatic signals and the simultaneous appearance of new signals corresponding to the product. The emergence of the sharp singlet for the methoxy group protons would be a particularly clear indicator of product formation. This data allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions without the need for sample isolation.

While this compound is achiral, NMR is crucial for analyzing its conformational dynamics, particularly the rotation of the methoxy group around the C5-O bond. auremn.org.br The orientation of the methoxy group relative to the plane of the phthalazine ring can influence the molecule's electronic properties and interactions.

The ¹³C NMR chemical shift of the methoxy carbon is highly sensitive to its conformation. nih.gov For aromatic methoxy groups, a chemical shift of approximately 56 ppm is typical when the group is largely coplanar with the aromatic ring, allowing for conjugation of the oxygen's lone pairs. However, if steric hindrance from adjacent substituents forces the methoxy group to rotate out of the plane, the ¹³C chemical shift can be deshielded to ~62 ppm. nih.govresearchgate.net This deshielding effect is not primarily due to changes in electron conjugation but is related to alterations in the virtual molecular orbital space upon rotation. nih.gov

Furthermore, variable temperature NMR studies can be employed to investigate the energy barrier to this rotation. copernicus.org At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals would broaden and coalesce into a single time-averaged signal, allowing for the calculation of the rotational energy barrier. copernicus.org NOESY experiments can provide further evidence for the predominant conformation in solution by measuring the through-space distance between the methoxy protons and adjacent protons on the ring system. copernicus.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.netresearchgate.net For this compound, HRMS would be used to verify its molecular formula, C₉H₈N₂O. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can confirm the elemental composition with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₈N₂O
Calculated Exact Mass ([M+H]⁺) 161.07094

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected, fragmented, and then the fragments are analyzed. ijcap.in This process provides detailed structural information by revealing how a molecule breaks apart. youtube.com In an MS/MS experiment, the molecular ion ([M+H]⁺) of this compound would be isolated (the precursor ion) and then subjected to fragmentation, often through collision-induced dissociation. youtube.com The resulting fragment ions (product ions) are then detected.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, a plausible fragmentation pathway would involve initial losses from the methoxy group, such as the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). Subsequent fragmentation could involve the cleavage of the heterocyclic ring, for instance, by losing a molecule of hydrogen cyanide (HCN, 27 Da). Analyzing these fragmentation pathways helps to confirm the structure elucidated by NMR and can be used to differentiate it from its isomers. nih.govnih.gov

Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺) This table represents plausible fragmentation pathways. The relative abundance of fragments can vary depending on instrumental conditions.

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
161.07 146.05 •CH₃ (15 Da) [M+H-CH₃]⁺
161.07 131.06 CH₂O (30 Da) [M+H-CH₂O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. This absorption pattern provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural features: the phthalazine ring system and the methoxy substituent. The analysis of the vibrational frequencies allows for the identification of specific bonds and their environment within the molecule.

Key Functional Group Vibrations:

Aromatic C-H Stretching: The presence of the benzene ring in the phthalazine structure gives rise to C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

C=N Stretching: The carbon-nitrogen double bonds within the pyridazine (B1198779) ring of the phthalazine system exhibit characteristic stretching vibrations. For a related compound, 4-[(4`-methoxy) phenyl] phthalazin-2-(1H) one, a C=N stretching band was observed at 1665 cm⁻¹. Similar absorptions are expected for this compound.

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region.

C-O (Ether) Stretching: The methoxy group (-OCH₃) is a key feature of this compound. The C-O stretching vibration for aryl ethers is typically strong and appears in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

CH₃ Bending: The methyl group of the methoxy substituent will also show characteristic bending vibrations.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=N Stretch~1665Medium
Aromatic C=C Stretch1600 - 1400Medium to Strong
Asymmetric C-O-C Stretch1275 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Strong
CH₃ Bend~1450Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The phthalazine ring system, with its conjugated π-electron system, acts as a strong chromophore.

The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (often the Lowest Unoccupied Molecular Orbital, LUMO). For molecules like this compound, the primary electronic transitions are π → π* and n → π*.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions resulting in strong absorption bands.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms, to a π* antibonding orbital. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions.

The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of substituents. The methoxy group (-OCH₃), being an auxochrome, can cause a bathochromic shift (shift to longer wavelength) of the λmax due to its electron-donating nature, which extends the conjugation.

UV-Vis spectroscopy is also a valuable tool for purity assessment. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the λmax, the concentration of this compound can be determined, and the presence of impurities may be indicated by additional absorption bands or shifts in the λmax.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π200 - 400High
n → π>300Low

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, by-products, and degradants, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of such heterocyclic compounds.

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. For phthalazine and its derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is often effective. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase can be adjusted to optimize the retention time and resolution of this compound. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to effectively separate compounds with a wide range of polarities.

A variety of detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detector: Given that this compound possesses a strong chromophore, a UV-Vis detector is a highly suitable and common choice. The detection wavelength should be set at the λmax of the compound to achieve maximum sensitivity.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides not only quantitative data but also structural information, enabling the identification of impurities and degradation products with high specificity and sensitivity.

Interactive Data Table: General HPLC Parameters for Analysis of Phthalazine Derivatives

ParameterTypical Conditions
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and aqueous buffer (e.g., phosphate, acetate)
Elution ModeIsocratic or Gradient
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis (at λmax) or Mass Spectrometry

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC may be possible if the compound possesses sufficient volatility and thermal stability to be vaporized without decomposition in the GC inlet.

If this compound has low volatility, derivatization may be necessary to convert it into a more volatile and thermally stable analogue. This process involves a chemical reaction to modify a functional group of the analyte.

When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of the components of a mixture. The mass spectrum of each separated component serves as a molecular fingerprint, allowing for structural elucidation.

The suitability of GC for the analysis of this compound would require experimental evaluation of its thermal properties.

Computational and Theoretical Investigations of 5 Methoxyphthalazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule at the electronic level.

Future DFT studies on 5-Methoxyphthalazine would involve optimizing its ground-state geometry to determine key structural parameters such as bond lengths and angles. From this optimized structure, a wealth of information about its electronic properties could be derived.

Key reactivity descriptors that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

A hypothetical data table for such calculations is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Value Unit
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV
Electronegativity (χ) Data not available eV
Chemical Hardness (η) Data not available eV

DFT calculations are also highly effective in predicting spectroscopic data, which can aid in the experimental characterization of a compound.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would be instrumental in assigning the peaks in an experimental spectrum, confirming the molecular structure.

IR Spectroscopy: The calculation of vibrational frequencies would predict the positions of absorption bands in the infrared spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of particular bonds.

A prospective data table for predicted spectroscopic parameters is shown below.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value
¹³C NMR C1 Chemical Shift Data not available
¹³C NMR C4 Chemical Shift Data not available
¹³C NMR C5 Chemical Shift Data not available
¹H NMR H6 Chemical Shift Data not available
IR C-O Stretch Data not available cm⁻¹

For any chemical reaction involving this compound, computational methods could be used to map out the entire reaction pathway. This would involve identifying the structures of all intermediates and, crucially, the transition states that connect them. By calculating the energy of each of these species, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction thermodynamics. This provides deep insight into the feasibility and kinetics of a proposed reaction mechanism.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of a molecule over time, including its flexibility and interactions with its environment.

An MD simulation of this compound would reveal its dynamic behavior. A key aspect would be the conformational flexibility, particularly the rotation around the bond connecting the methoxy (B1213986) group to the phthalazine (B143731) ring. The simulation would show the preferred orientations of this group and the energy barriers between different conformations. This is important for understanding how the molecule might fit into a receptor site or pack in a crystal lattice.

By simulating this compound in the presence of other molecules or in a solvent box, the nature of its intermolecular interactions can be studied. This could include hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules, and van der Waals forces. Understanding these interactions is critical for predicting its physical properties, such as solubility and melting point. Furthermore, simulations in different solvents would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. eurekaselect.com These models are instrumental in predicting the efficacy of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Development of Predictive Models for Biological Efficacy (in vitro)

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on related phthalazine derivatives have demonstrated the utility of this approach. For instance, QSAR models have been successfully developed for various heterocyclic compounds to predict their in vitro biological efficacy, such as anticancer or antimicrobial activities. nih.govf1000research.com

The development of a predictive QSAR model for a series of phthalazine derivatives would typically involve the following steps:

Data Set Compilation: A dataset of phthalazine analogs with experimentally determined in vitro biological activities (e.g., IC₅₀ values) against a specific biological target would be gathered.

Descriptor Calculation: A wide array of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) parameters, would be calculated for each molecule in the dataset. researchgate.net

Model Generation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. nih.gov

Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using internal and external validation techniques. nih.gov

For a hypothetical series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a target like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis.

Table 1: Hypothetical Data for QSAR Model Development of this compound Analogs against VEGFR-2

CompoundSubstituent at C8Experimental IC₅₀ (µM)Predicted IC₅₀ (µM)
This compound-H5.25.5
8-Chloro-5-methoxyphthalazine-Cl2.83.0
5-Methoxy-8-methylphthalazine-CH₃4.14.3
5,8-Dimethoxyphthalazine-OCH₃3.53.7
8-Amino-5-methoxyphthalazine-NH₂6.15.9

This table is illustrative and based on general principles of QSAR; the data is not from a specific experimental study on these exact compounds.

Identification of Key Structural Features Influencing Activity

Through the analysis of a validated QSAR model, key structural features that significantly influence the biological activity of this compound derivatives can be identified. The coefficients of the descriptors in the QSAR equation reveal the positive or negative impact of each property on the activity. For instance, a positive coefficient for a steric descriptor might suggest that bulkier substituents at a particular position enhance activity, while a negative coefficient for a lipophilicity descriptor could indicate that more polar compounds are favored. This information is crucial for the rational design of new, more potent analogs. researchgate.net

In Silico Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand the interactions between a ligand, such as this compound, and its biological target at the molecular level.

Prediction of Binding Affinities and Modes with Biomolecular Targets

Molecular docking simulations can predict the binding affinity, typically expressed as a docking score or binding energy, and the binding mode of a ligand within the active site of a target protein. Studies on phthalazine derivatives have shown their potential to inhibit various protein kinases, such as VEGFR-2. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the protein, and various conformations and orientations are sampled. The most favorable binding pose is identified based on a scoring function that estimates the binding free energy.

Table 2: Predicted Binding Affinities of Phthalazine Derivatives with the VEGFR-2 Active Site (PDB ID: 4ASD)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Phthalazine Derivative 2g-9.5Cys919, Asp1046, Glu885
Phthalazine Derivative 4a-9.2Cys919, Asp1046, Hie1026
Sorafenib (Reference)-10.1Cys919, Glu885, Asp1046
This compound (Hypothetical)-7.8Cys919, Leu840

Data for derivatives 2g and 4a are adapted from a study on phthalazine derivatives. nih.gov The data for this compound is hypothetical and for illustrative purposes.

These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For this compound, the methoxy group could potentially form hydrogen bonds with amino acid residues in the active site, thereby influencing its binding affinity.

Analysis of Ligand-Receptor Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this interaction over time. MD simulations can be used to assess the stability of the docked pose and to identify subtle conformational changes in both the ligand and the protein upon binding. These simulations provide a more realistic representation of the physiological environment and can help to refine the understanding of the binding mechanism. escholarship.org

Structure-Metabolism Relationships (SMR) through Computational Approaches

Understanding the metabolic fate of a compound is a critical aspect of drug development. In silico tools can predict the likely metabolic pathways of a molecule, identifying potential sites of metabolism and the resulting metabolites. eurekaselect.comnih.gov

For this compound, computational models can predict which cytochrome P450 (CYP) isoforms are likely to be responsible for its metabolism. The methoxy group is a common site for O-demethylation by CYP enzymes. Additionally, the phthalazine ring itself could be susceptible to oxidation at various positions. Predicting these metabolic pathways early in the drug discovery process can help in designing compounds with improved metabolic stability. researchgate.netumpr.ac.id

Table 3: Predicted Sites of Metabolism for this compound

Potential Metabolic ReactionPredicted MetaboliteKey CYP Isoforms
O-Demethylation5-HydroxyphthalazineCYP2D6, CYP3A4
Aromatic HydroxylationThis compound-8-olCYP1A2, CYP2C9
N-OxidationThis compound N-oxideCYP3A4

This table is based on common metabolic transformations of similar chemical moieties and is for illustrative purposes.

Predicting Sites of Metabolism for Aza-Aromatic Compounds (in vitro metabolic fate)

The prediction of metabolic pathways for novel compounds, including aza-aromatic structures like this compound, can be effectively guided by computational models. nih.gov These models often utilize knowledge-based expert systems and machine learning approaches that have been trained on large datasets of known metabolic transformations. nih.govresearchgate.net For heterocyclic aromatic amines (HAAs), which share structural similarities with this compound, integrative computational workflows have been developed to predict their biotransformation. nih.govresearchgate.net These methods first generate a network of potential metabolites and then use various site of metabolism (SOM) prediction tools to refine these networks. nih.govresearchgate.net

Computational tools such as MetaSite, for example, are used to predict the most probable sites of metabolism for new chemical entities. researchgate.net These programs analyze the structure of a compound and, based on reactivity and accessibility to metabolic enzymes like cytochrome P450 (CYP), highlight "metabolic soft spots." researchgate.netnih.gov For this compound, the likely primary sites of metabolism would be the methoxy group and the aromatic rings. The nitrogen atoms in the phthalazine ring system influence the electronic properties of the molecule, potentially directing metabolism to specific positions on the carbocyclic ring.

Based on general principles of aromatic and heteroaromatic metabolism, the following table outlines the predicted sites of metabolism for this compound.

Predicted Site of MetabolismMetabolic ReactionPredicted Metabolite
Methoxy GroupO-demethylation5-Hydroxyphthalazine
Phthalazine Ring (Carbon atoms)Aromatic HydroxylationMethoxy-hydroxypthalazine isomers
Phthalazine Ring (Nitrogen atoms)N-oxidationThis compound N-oxide

This table is predictive and based on computational models for related aza-aromatic compounds.

Understanding Electronic and Steric Factors Governing Metabolic Susceptibility

The susceptibility of a particular site on a molecule to metabolic attack is governed by a combination of electronic and steric factors. nih.gov For this compound, the electron-donating nature of the methoxy group and the electron-withdrawing effect of the nitrogen atoms in the phthalazine ring are key determinants of its metabolic profile.

The methoxy group is a well-known "soft spot" for metabolism, often undergoing O-demethylation. nih.gov This process is electronically favored as the oxygen atom is electron-rich and accessible to CYP enzymes. The resulting phenolic metabolite can then be further conjugated and excreted. Studies on other methoxy-substituted aromatic compounds have consistently shown O-demethylation to be a major metabolic pathway. nih.gov

The phthalazine ring itself presents several possibilities for metabolism. The nitrogen atoms decrease the electron density of the aromatic system, making it more susceptible to certain types of metabolic reactions. However, the precise location of hydroxylation on the carbocyclic ring will be influenced by the interplay between the activating effect of the methoxy group and the deactivating/directing effects of the fused pyridine (B92270) ring. Computational models can calculate the electron density at each position, with more electron-rich carbons being more susceptible to electrophilic attack by CYP enzymes. Steric hindrance can also play a role; bulky substituent groups can shield nearby atoms from enzymatic metabolism. In the case of this compound, the positions adjacent to the methoxy group may be sterically hindered to some extent.

The following table summarizes the electronic and steric factors influencing the predicted metabolic susceptibility of this compound.

SiteElectronic FactorsSteric FactorsPredicted Metabolic Likelihood
Methoxy Group (O-demethylation)Electron-rich oxygen, activated by the aromatic system.Generally accessible.High
C-8Potentially activated by the methoxy group (para position).Relatively unhindered.Moderate
C-6Potentially activated by the methoxy group (ortho position).May experience some steric hindrance from the adjacent methoxy group.Moderate to Low
C-7Influenced by both the methoxy group and the fused pyridine ring.Relatively unhindered.Moderate
Ring Nitrogens (N-oxidation)Electron-rich lone pairs on nitrogen atoms.Generally accessible.Possible

This table represents a theoretical analysis based on general principles of drug metabolism and computational predictions for related structures.

Investigation of Biological Activities: in Vitro and Mechanistic Explorations

Enzyme Inhibition Studies and Target Validation (in vitro)

The core phthalazine (B143731) structure has been utilized as a scaffold to design inhibitors for a wide array of enzymatic targets, demonstrating its versatility in drug discovery.

While specific data on 5-Methoxyphthalazine's activity against phosphodiesterase 5 (PDE5) is not prominent, research has been conducted on related structures, particularly targeting phosphodiesterase type IV (PDE4). A series of 6-methoxy-1,4-disubstituted phthalazine derivatives were synthesized and evaluated as potent PDE4 inhibitors. nih.govresearcher.life These compounds were designed to replace the cyclopentyloxy moiety common in analogues of the well-known PDE4 inhibitor, Rolipram. nih.govnih.gov Further studies on 2-substituted phthalazinone derivatives identified them as potent PDE4 inhibitors that also demonstrated the ability to suppress the production of the pro-inflammatory cytokine TNF-α. osf.io

Table 1: PDE4 Inhibition by Phthalazine Derivatives

Compound Class Target Activity Noted Reference(s)
6-methoxy-1,4-disubstituted phthalazines PDE4 Potent in vitro inhibition nih.govresearcher.life

The phthalazinone core is a key feature in several potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair. osf.io Two series of compounds, 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones, were evaluated for their inhibitory activity against PARP-1. osf.io One compound from these series emerged as a highly potent PARP-1 inhibitor with an IC50 value of 97 nM, which was more potent than the reference inhibitor Olaparib (IC50 = 139 nM) in the same study. osf.io More recent research into novel phthalazinone derivatives has yielded even more potent inhibitors, with some compounds showing IC50 values of less than 0.2 nM against the PARP-1 enzyme. nih.gov

Table 2: PARP-1 Inhibition by Phthalazinone Derivatives

Compound Series Most Potent Compound's IC50 Reference Compound Reference IC50 Reference(s)
4-Phenyl/Benzylphthalazin-1-ones 97 nM Olaparib 139 nM osf.io
Dithiocarbamate-containing Phthalazinones (DLC-1-6) <0.2 nM - - nih.gov

Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.govnih.gov The phthalazine scaffold has been successfully incorporated into potent AR inhibitors. Zopolrestat, a phthalazinone derivative, was investigated in clinical studies as an aldose reductase inhibitor for preventing diabetic complications like retinopathy and neuropathy. nih.gov

A series of N-substituted phthalazine sulfonamide derivatives demonstrated excellent inhibitory activity against aldose reductase, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Notably, two compounds from this series, 4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide and 1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, were significantly more potent than the marketed AR inhibitor, Epalrestat. nih.gov

Table 3: Aldose Reductase Inhibition by Phthalazine Derivatives

Compound Inhibition Constant (Kᵢ) Reference Compound Reference Kᵢ Reference(s)
4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide 67.73 nM Epalrestat 852.50 nM nih.gov

Derivatives of phthalazine have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc-metalloenzymes involved in numerous physiological processes. rsc.orgnih.gov A series of phthalazine-substituted urea (B33335) and thiourea (B124793) derivatives were synthesized and found to inhibit hCA I and hCA II. researchgate.netresearchgate.net The most potent compound in this series displayed IC50 values of 6.40 µM for hCA I and 6.13 µM for hCA II. rsc.orgresearchgate.net

Similarly, phthalazine-substituted β-lactam derivatives were also shown to inhibit CA isoenzymes. nih.gov More recently, a study of twenty-two novel phthalazine sulfonamide derivatives revealed potent activity, particularly against the hCA IX and hCA I isoforms, with some compounds being more potent than the reference drug Acetazolamide. nih.gov

Table 4: Carbonic Anhydrase Inhibition by Phthalazine Derivatives

Derivative Class Target Isoform(s) IC50 / Activity Reference(s)
Phthalazine-substituted urea/thiourea hCA I & hCA II IC50 values from 6.13 µM to 20.38 µM rsc.orgresearchgate.netresearchgate.net
Phthalazine-substituted β-lactams hCA I & hCA II Inhibitory activity demonstrated nih.gov

The phthalazine core is recognized as a kinase-privileged fragment and has been a foundational element in the design of inhibitors for several tyrosine kinases crucial to cancer progression. nih.govnih.gov

VEGFR-2 Inhibition: The 1,4-disubstituted phthalazine inhibitor, Vatalanib (B1682193), is a known VEGFR-2 inhibitor with an IC50 of 43 nM. tandfonline.com Numerous studies have built upon this scaffold. A series of biarylurea derivatives linked to a phthalazine core showed significant VEGFR-2 inhibitory activity, with IC50 values as low as 2.5 µM. tandfonline.com Another study reported phthalazine-based derivatives with IC50 values against VEGFR-2 inhibition in the nanomolar range (17.8 nM - 21.8 nM), which were more potent than the multi-kinase inhibitor Sorafenib (IC50 = 32.1 nM). nih.govrsc.org

EGFR Inhibition: The phthalazine scaffold has also been employed to target the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In one study, newly designed phthalazine derivatives were tested against the HepG2 hepatocellular carcinoma cell line, with the most active compounds showing IC50 values of 5.7 µg/mL and 7.09 µg/mL. nih.gov

Aurora Kinase Inhibition: A class of Aurora kinase inhibitors based on a phthalazinone-pyrazole scaffold was developed. osf.io One compound from this series proved to be a potent pan-Aurora kinase inhibitor, with IC50 values of 118 nM and 80 nM against Aurora A and Aurora B kinases, respectively. osf.io

Table 5: Tyrosine Kinase Inhibition by Phthalazine Derivatives

Compound Class / Name Target Kinase IC50 / Activity Reference(s)
Vatalanib VEGFR-2 43 nM tandfonline.com
Biarylurea-phthalazines VEGFR-2 2.5 µM tandfonline.com
Phthalazine-based peptides/hydrazones VEGFR-2 17.8 nM nih.govrsc.org
Phthalazinone-pyrazole scaffold Aurora A 118 nM osf.io
Phthalazinone-pyrazole scaffold Aurora B 80 nM osf.io

Reflecting their ability to inhibit key enzymes in oncology, many phthalazine derivatives exhibit potent anti-proliferative activity across a broad spectrum of human cancer cell lines.

For instance, a series of 2,4-disubstituted phthalazinones showed potent antiproliferative effects against five carcinoma cell lines (HeLa, A549, HepG2, LoVo, and HCT116) with IC50 values in the range of 2.2-4.6 μM. osf.io Phthalazine derivatives designed as VEGFR-2 inhibitors also demonstrated excellent broad-spectrum cytotoxic activity against the NCI-60 cancer cell panel, with growth inhibition (GI50) values ranging from 0.15 to 8.41 µM. nih.gov Some of these compounds showed lethal effects (>100% inhibition) against leukemia, melanoma, and renal cancer cell lines. nih.gov

In another study, phthalazine-based derivatives showed potent cytotoxicity against the HCT-116 colon cancer cell line, with the most active compounds exhibiting IC50 values of 0.32 µM and 0.64 µM, significantly more potent than the reference drug Sorafenib (IC50 = 2.93 µM). rsc.org Furthermore, phthalazinone derivatives targeting PARP-1 showed significant anti-proliferative activity against breast cancer cell lines, with one compound inhibiting MDA-MB-436 cells with an IC50 of 0.08 µM. nih.gov

Table 6: Selected Anti-Proliferative Activities of Phthalazine Derivatives

Compound Class Cell Line(s) IC50 / GI50 Reference(s)
2,4-disubstituted phthalazinones HeLa, A549, HepG2, LoVo, HCT116 2.2 - 4.6 µM osf.io
Biarylamide/urea-phthalazines NCI-60 Panel 0.15 - 8.41 µM nih.gov
Phthalazinone PARP-1 inhibitors MDA-MB-436 (Breast) 0.08 µM nih.gov
Phthalazinone PARP-1 inhibitors MDA-MB-231 (Breast) 2.70 - 26.39 µM nih.gov

Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR, Aurora Kinase)

Biochemical Mechanisms of Apoptosis Induction (in vitro)

Studies on a series of synthesized phthalazine derivatives have explored their potential to induce apoptosis in human breast cancer cell lines. Within this research, a compound designated as H-5, which has been identified as a phthalazine derivative, was observed to induce apoptosis in 40% of MDA-MB-231 cells when administered at a concentration of 100 µM for 72 hours. fayoum.edu.egnih.gov In contrast, this compound showed weak to no apoptotic response in MCF-7 cell lines under similar conditions. fayoum.edu.egnih.gov The differential sensitivity between the cell lines suggests that the mechanism of action may be influenced by cell-specific factors. fayoum.edu.eg However, the specific biochemical pathways, such as the involvement of the Bcl-2 family of proteins or the activation of caspases, have not been explicitly detailed for this compound in the available literature.

Antimicrobial and Antifungal Potency (in vitro assays)

While the broader class of phthalazine derivatives has been a subject of interest in the development of new antimicrobial agents, specific data on the efficacy of this compound is not extensively documented. nih.govosf.ioosf.ioimedpub.comresearchgate.netresearchgate.netresearchgate.netbiointerfaceresearch.com

Efficacy against Gram-Positive Bacterial Strains

There is currently a lack of specific published data detailing the in vitro efficacy, such as Minimum Inhibitory Concentration (MIC) values, of this compound against Gram-positive bacterial strains. General studies on phthalazine derivatives have indicated potential antibacterial properties, but have not specified the activity of the 5-methoxy substituted variant. researchgate.netsciforum.net

Efficacy against Gram-Negative Bacterial Strains

Similar to the case with Gram-positive bacteria, there is no specific information available in the scientific literature regarding the in vitro activity of this compound against Gram-negative bacterial pathogens.

Activity against Fungal Pathogens

The antifungal potential of this compound has not been specifically characterized in published research. While some phthalazinone derivatives have been shown to enhance the activity of existing antifungal drugs like fluconazole (B54011) against resistant Candida albicans isolates, the standalone antifungal activity of this compound remains to be determined. imedpub.com

Anti-Inflammatory Modulatory Effects (in vitro models)

There is a notable absence of specific studies on the in vitro anti-inflammatory effects of this compound. Research into the anti-inflammatory properties of related heterocyclic compounds is ongoing, but data concerning this compound's ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or nitric oxide (NO) synthase, is not available in the current body of scientific literature. nih.govresearchgate.net

Cardiovascular-Related Activities (in vitro models)

The phthalazine and phthalazinone structural motifs are present in known vasodilator agents, and various derivatives have been synthesized and tested for cardiovascular effects. osf.io These studies indicate that the phthalazine core can be a template for compounds with vasorelaxant properties. However, specific in vitro studies detailing the cardiovascular-related activities of this compound, such as its effects on vascular smooth muscle relaxation or its interaction with cardiovascular-related targets like calcium channels, have not been reported.

Vasorelaxant Properties

Phthalazine derivatives have been investigated for their ability to relax blood vessels, a property that is of significant interest in the development of antihypertensive agents. nih.govresearchgate.netnih.gov Studies on various phthalazinone derivatives have demonstrated their vasorelaxant activity in isolated rat aorta rings that were pre-contracted with phenylephrine. nih.govjst.go.jp For instance, the synthesis of new phthalazine-based vasodilators has yielded compounds with notable activity. nih.govsigmaaldrich.com Some phthalazinones have been shown to induce almost complete relaxation of the aorta at micromolar concentrations. nih.govjst.go.jp The mechanism of this vasodilation is thought to be related to the reversible blockage of calcium channels. nih.gov While the broader class of phthalazines shows promise, specific data on the in vitro vasorelaxant effect of this compound itself is not extensively detailed in the reviewed literature. However, studies on related structures provide a basis for its potential activity. For example, the synthesis of certain 6,7-dimethoxyphthalazine (B185709) derivatives has been a focus in the quest for cardiotonic agents. jst.go.jp

Cardiotonic Activity

Certain phthalazine derivatives have been identified as having cardiotonic (heart-strengthening) properties. osf.iocu.edu.egsci-hub.se For example, 7-ethoxycarbonyl-6, 8-dimethyl-4-hydroxymethyl-1 (2H)-phthalazinone (EG-626) was found to be a potent cardiotonic agent, exhibiting both positive chronotropic (heart rate) and inotropic (contractility) effects in guinea pig heart muscle. osf.io This compound also demonstrated vasodilator effects. osf.io A series of 6,7-dimethoxyphthalazine derivatives have shown relatively potent cardiotonic activity, comparable to the well-known cardiotonic agent amrinone. jst.go.jp The exploration of different substituents on the phthalazine core is a key area of research to optimize this activity. sci-hub.se

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For phthalazine derivatives, SAR studies are crucial for identifying the key molecular features that govern their efficacy. nih.govnih.gov

Systematic Elucidation of Substituent Effects on Biological Efficacy

Systematic modifications of the phthalazine scaffold have provided insights into how different substituents influence biological activity. For example, in a series of 2-substituted phthalazinone derivatives developed as PDE4 inhibitors, structure-activity relationship studies identified benzylamine-substituted phthalazinones as being particularly potent. nih.gov In another study on 4-(4-bromophenyl)phthalazine and phthalazinone derivatives, it was found that N-substituted derivatives generally displayed more potent β-adrenergic blocking activity than their S-substituted counterparts. cu.edu.eg The nature and position of substituents on the phthalazine ring, such as methoxy (B1213986) groups, are expected to significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. nih.gov For instance, in a study of vatalanib analogues, a meta-methoxy group on an aniline (B41778) substituent linked to the phthalazine core resulted in prominent cell growth inhibition. nih.gov

Mechanistic Insights at the Cellular and Molecular Level

Understanding how a compound exerts its effects at the cellular and molecular level is critical for its development as a therapeutic agent.

Impact on Cell Cycle Progression and Arrest

Some phthalazine derivatives have been shown to influence the cell cycle, a key process in cell proliferation. For instance, a novel phthalazine derivative, compound 12b, was found to arrest the cell cycle at the S-phase in HCT-116 cells. nih.govresearchgate.net This arrest in the cell cycle was associated with the induction of apoptosis. nih.govresearchgate.net In another study, a specific dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in human cancer cells, which was accompanied by the induction of apoptosis, necrosis, and DNA damage. nih.gov The compound 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) has also been shown to induce cell cycle arrest in the G2/M phase in human non-small cell lung carcinoma cells. nih.gov While direct studies on this compound's effect on the cell cycle are not prominent in the reviewed literature, the activity of related methoxylated and phthalazine-containing compounds suggests this is a potential area of biological activity.

Modulation of Efflux Pumps (e.g., P-glycoprotein)

No research has been published that investigates the effect of this compound on the function of cellular efflux pumps, such as P-glycoprotein (P-gp). P-glycoprotein is a key transporter involved in multidrug resistance in cancer by expelling chemotherapeutic agents from cells. nih.govnih.gov The potential for this compound to act as an inhibitor or substrate of P-gp or other efflux pumps has not been explored, and as such, no data is available on this topic.

Interference with Cellular Signaling Pathways (e.g., Hedgehog pathway)

Scientific inquiry into the effects of this compound on cellular signaling pathways, including the Hedgehog pathway, has not been documented in available research. The Hedgehog signaling pathway is crucial in embryonic development and has been implicated in the formation of various cancers. nih.govnih.govgoogle.com Although various other phthalazine and benzylphthalazine derivatives have been designed and evaluated as inhibitors of this pathway, this compound itself has not been a subject of these studies. nih.govnih.gov There is no information regarding its potential to modulate this or any other cellular signaling cascade.

Potential Non Clinical Applications and Materials Science Contributions

Applications in Catalysis and Ligand Design

The structural framework of phthalazine (B143731) is a recognized scaffold in the development of ligands for catalysis. Although specific studies focusing on 5-methoxyphthalazine are not extensively documented, the reactivity and coordination chemistry of related phthalazine derivatives provide a basis for exploring its potential.

The nitrogen atoms in the phthalazine ring possess lone pairs of electrons that can coordinate with transition metals, making phthalazine derivatives candidates for ligand design. While research on this compound as a ligand is not prominent, studies on related phthalazine structures highlight this potential. For instance, phthalazinium salts have been utilized in cycloaddition reactions catalyzed by Copper(I). acs.org This suggests that the phthalazine core can effectively participate in catalytic cycles. The electronic properties of the 5-methoxy group, being an electron-donating group, could influence the electron density on the phthalazine ring system, thereby modulating the coordinating ability of the nitrogen atoms and the catalytic activity of the resulting metal complex.

Further research could explore the synthesis of this compound-based ligands and their application in various transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic effects of the methoxy (B1213986) group could be systematically investigated to understand its impact on catalytic efficiency and selectivity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Phthalazine derivatives have been investigated in the context of organocatalysis. For example, an N-alkyl phthalazinium iodide has been used in an intramolecular dearomatization reaction through enamine catalysis, although this was reported as a single example. acs.org Additionally, a nano-ferrite supported glutathione (B108866) has been employed as a reusable organocatalyst for the synthesis of various phthalazine derivatives. thieme-connect.com

The potential of this compound in organocatalytic systems could be explored in several ways. The basic nitrogen atoms of the phthalazine ring could act as a Brønsted or Lewis base catalyst. The presence of the methoxy group could influence the basicity and nucleophilicity of the molecule. Furthermore, this compound could be functionalized to create more complex organocatalysts. For instance, incorporating chiral moieties could lead to the development of asymmetric organocatalysts for enantioselective transformations. Anion-binding catalysis has been successfully used for the asymmetric dearomatization of phthalazines, indicating another avenue for the application of functionalized this compound. acs.org

Optoelectronic and Photophysical Materials

Phthalazine and its derivatives have shown interesting photophysical properties, suggesting their potential use in the development of optoelectronic materials.

The chemiluminescence of luminol (B1675438), a phthalazine derivative, is a well-known phenomenon with applications in analytical chemistry and biology. nih.gov The chemical structure of luminol is closely related to phthalazine, indicating that the phthalazine core is conducive to generating light through chemical reactions. While the specific chemiluminescent properties of this compound have not been reported, the influence of substituents on the luminescent properties of phthalazine derivatives is an active area of research. The electron-donating nature of the methoxy group could potentially modulate the energy levels of the molecule and affect the efficiency and wavelength of the emitted light.

The photophysical properties of heterocyclic compounds are of great interest for applications in optical devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. Studies on methoxy-substituted phthalocyanines, which are structurally related to phthalazines, have shown that the methoxy group can influence their fluorescence properties. For example, a methoxy-substituted nickel phthalocyanine (B1677752) has been synthesized and its fluorescence behavior investigated. nih.gov The photophysical properties of polyether-substituted phthalocyanines have also been studied in the context of their potential use in photodynamic therapy. rsc.org These studies suggest that the introduction of a methoxy group can be a viable strategy to tune the optical properties of nitrogen-containing heterocyclic compounds. Therefore, this compound could be a building block for the synthesis of novel materials with tailored absorption and emission characteristics for use in various optical technologies.

Agrochemical Formulations and Crop Protection

Phthalazine derivatives have been recognized for their wide applications in the agrochemical industry. nih.gov However, there is a lack of specific, publicly available research detailing the use or potential use of this compound in agrochemical formulations or for crop protection. The general mention of phthalazines in this context suggests that the core structure is of interest to the industry, but specific examples involving the 5-methoxy substituted variant are not documented in the searched literature. Further research would be necessary to determine if this compound or its derivatives have any specific utility in this field.

Role as Advanced Intermediates in Fine Chemical Synthesis

In the landscape of organic synthesis, advanced intermediates are compounds that have already undergone several synthetic steps and serve as immediate precursors to high-value final products. This compound fits this description, providing a sophisticated scaffold for chemists to elaborate upon. Its utility stems from the inherent reactivity of the phthalazine ring system and the potential for the methoxy group to be either retained or transformed.

The phthalazine nucleus is a common motif in a variety of biologically active compounds and functional materials. The presence of two adjacent nitrogen atoms in one of the rings imparts specific electronic properties that influence its reactivity. While specific examples detailing the elaboration of this compound into more complex, fused heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of the phthalazine core suggests its potential in such transformations.

The synthesis of fused heterocyclic systems often involves annulation reactions, where a new ring is built onto an existing one. In principle, the this compound scaffold could participate in cycloaddition reactions or condensation reactions with appropriately functionalized partners to yield polycyclic systems. The reactivity of the benzene (B151609) portion of the molecule, particularly at positions C-5 and C-8, is a key consideration in designing such synthetic routes. Electrophilic substitution on the parent phthalazine molecule, for instance, tends to favor these positions.

Furthermore, the development of novel synthetic methodologies, such as those involving transition-metal-catalyzed cross-coupling reactions, could enable the use of this compound as a building block for intricate molecular architectures. These methods could facilitate the introduction of various substituents, which could then be used as handles for subsequent ring-forming reactions.

A significant application of this compound is its use as a precursor in the synthesis of specialized chemical products, particularly those with potential therapeutic applications. A notable example is its role in the preparation of a series of 4-(substituted-phenyl)-5-methoxy-phthalazines, which have been investigated as selective inhibitors of phosphodiesterase (PDE) isozymes.

In a documented synthetic pathway, this compound serves as the foundational structure. The synthesis proceeds through the quaternization of this compound, followed by the addition of a Grignard reagent derived from a substituted bromobenzene. This sequence of reactions yields the target 4-(substituted-phenyl)-5-methoxy-phthalazine derivatives. The table below summarizes the key steps and intermediates in this process.

StepReactantsReagentsProductPurpose of Transformation
1This compoundMethyl Trifluoromethanesulfonate3-Methyl-5-methoxyphthalazin-3-ium trifluoromethanesulfonateActivation of the phthalazine ring for nucleophilic attack
23-Methyl-5-methoxyphthalazin-3-ium trifluoromethanesulfonate4-Fluorophenylmagnesium bromide4-(4-Fluorophenyl)-3,4-dihydro-3-methyl-5-methoxyphthalazineIntroduction of the substituted phenyl group
34-(4-Fluorophenyl)-3,4-dihydro-3-methyl-5-methoxyphthalazine2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)4-(4-Fluorophenyl)-5-methoxyphthalazineAromatization to the final product

This synthetic route highlights the value of this compound as a key intermediate. The resulting compounds have shown potent and selective inhibitory activity against specific PDE isozymes, which are important targets in drug discovery for various conditions. The data in the following table illustrates the efficacy of one such derivative.

CompoundTarget EnzymeIC50 (µM)Selectivity
4-(4-Fluorophenyl)-5-methoxyphthalazinecGMP-specific PDE (PDE V)0.015High selectivity over other PDE isozymes

This example underscores the importance of this compound as a precursor for creating highly specialized molecules with defined biological activities. The methoxy group in the 5-position plays a crucial role in modulating the electronic properties of the phthalazine ring and influencing the binding affinity of the final compound to its biological target.

Future Research Directions and Emerging Scholarly Opportunities

Pioneering Novel and Efficient Synthetic Routes to Diverse 5-Methoxyphthalazine Derivatives

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of the this compound core. While classical methods for phthalazine (B143731) synthesis, such as the condensation of hydrazine (B178648) with appropriately substituted phthalic anhydrides or 1,2-dicarbonyl compounds, are established, there is considerable scope for innovation. Future research could focus on several key areas:

Transition-Metal Catalyzed Cross-Coupling Reactions: The use of modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could enable the late-stage functionalization of the this compound scaffold. This would allow for the rapid generation of diverse libraries of derivatives with a wide range of substituents, facilitating structure-activity relationship (SAR) studies.

C-H Activation Strategies: Direct C-H activation represents a highly atom-economical and efficient approach to functionalization. Developing methods for the regioselective C-H functionalization of the this compound ring system would bypass the need for pre-functionalized starting materials, streamlining the synthetic process.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction speed, efficiency, and scalability. dovepress.com Applying flow chemistry and microwave irradiation to the synthesis of this compound derivatives could lead to higher yields, reduced reaction times, and improved safety profiles.

Synthetic Strategy Potential Advantages Key Research Focus
Transition-Metal CatalysisHigh functional group tolerance, broad substrate scope.Development of novel catalysts and reaction conditions.
C-H ActivationHigh atom economy, reduced synthetic steps.Achieving high regioselectivity.
Flow ChemistryEnhanced reaction control, improved safety, scalability.Optimization of reactor design and reaction parameters.
Microwave-Assisted SynthesisRapid reaction times, increased yields.Solvent and catalyst screening for optimal conditions.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to guide and accelerate the design of novel this compound derivatives with desired properties. The integration of advanced computational methodologies can provide valuable insights into molecular structure, reactivity, and biological activity, thereby reducing the need for extensive and costly experimental screening.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be employed to accurately predict the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. This information is crucial for understanding reaction mechanisms and designing molecules with specific electronic properties for materials science applications.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of this compound derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of this compound derivatives and their interactions with biological targets at the atomic level. dovepress.comsupsi.chmdpi.commdpi.com This can aid in the elucidation of mechanisms of action and the design of molecules with improved binding affinities.

Computational Method Application in this compound Research Predicted Outcomes
Quantum Mechanics (QM)Elucidation of electronic properties and reaction mechanisms.Design of molecules with tailored electronic characteristics.
3D-QSARPrediction of biological activity based on molecular structure.Prioritization of synthetic targets with high predicted potency.
Molecular Dynamics (MD)Simulation of ligand-receptor interactions and molecular dynamics.Understanding of binding modes and mechanisms of action.

Discovery of Undiscovered Biological Targets and Elucidation of Novel Mechanisms (in vitro)

The phthalazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. While many phthalazine derivatives have been investigated for their anticancer properties, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), there is a vast and underexplored biological space for this compound derivatives. researchgate.netresearchgate.netrsc.orgmdpi.com

High-Throughput Screening (HTS): Screening large libraries of diverse this compound derivatives against a wide range of biological targets can lead to the identification of novel activities. This could uncover potential applications in areas beyond oncology, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

Target Deconvolution: For compounds that exhibit interesting phenotypic effects in cell-based assays, target deconvolution techniques can be employed to identify their specific molecular targets. This is crucial for understanding the mechanism of action and for rational drug design.

In Vitro Mechanistic Studies: Once a biological target is identified, detailed in vitro studies are necessary to elucidate the precise mechanism of action. This can involve enzyme kinetics, binding assays, and cell signaling pathway analysis. For instance, many phthalazine derivatives have shown potent in vitro cytotoxic activity against various cancer cell lines, and future research could explore if this compound derivatives share this potential. researchgate.netgoogle.com

Research Approach Objective Potential Discoveries
High-Throughput ScreeningIdentify novel biological activities.New therapeutic applications for this compound derivatives.
Target DeconvolutionIdentify the molecular targets of active compounds.Understanding of novel mechanisms of action.
In Vitro Mechanistic StudiesElucidate the precise mechanism of action.Validation of biological targets and pathways.

Development of this compound-Based Functional Materials

The unique electronic and photophysical properties of nitrogen-containing heterocycles make them attractive building blocks for the development of novel functional materials. The this compound core, with its electron-donating methoxy (B1213986) group, could be a valuable component in the design of materials for a variety of applications.

Organic Light-Emitting Diodes (OLEDs): The phthalazine ring system, when appropriately functionalized, could exhibit interesting fluorescence or phosphorescence properties. The incorporation of this compound into the design of new emitters or host materials for OLEDs is a promising area of investigation.

Organic Photovoltaics (OPVs): The electron-deficient nature of the phthalazine ring could be exploited in the design of new acceptor materials for organic solar cells. The methoxy group can be used to tune the electronic energy levels of the molecule to optimize device performance.

Chemical Sensors: The nitrogen atoms in the phthalazine ring can act as binding sites for metal ions or other analytes. The development of this compound-based fluorescent or colorimetric sensors could enable the sensitive and selective detection of various chemical species. mdpi.commdpi.comresearchgate.net

Material Application Key Property of this compound Potential Research Direction
Organic Light-Emitting DiodesPotential for luminescence.Synthesis and characterization of novel emitters and host materials.
Organic PhotovoltaicsElectron-deficient core.Design and synthesis of new acceptor materials.
Chemical SensorsLewis basic nitrogen atoms.Development of fluorescent and colorimetric chemosensors.

Design and Synthesis of Hybrid Molecular Architectures with Enhanced Multifunctionality

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to address complex diseases and overcome drug resistance. The this compound scaffold can serve as a versatile platform for the construction of novel hybrid molecules with enhanced or synergistic functionalities.

Dual-Target Inhibitors: By covalently linking a this compound moiety with another pharmacophore known to inhibit a different biological target, it is possible to create dual-target inhibitors. For example, a hybrid of a this compound-based VEGFR-2 inhibitor and a known EGFR inhibitor could be a promising strategy for cancer therapy.

Theranostic Agents: The combination of a therapeutic this compound derivative with a diagnostic imaging agent (e.g., a fluorescent dye or a radiolabeled tag) could lead to the development of theranostic agents. These agents would allow for the simultaneous diagnosis and treatment of diseases.

Targeted Drug Delivery Systems: Conjugating a potent this compound derivative to a targeting moiety, such as an antibody or a peptide, could enable the selective delivery of the drug to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects.

Hybrid Architecture Concept Potential Advantage
Dual-Target InhibitorsCombining two pharmacophores for different targets.Overcoming drug resistance, synergistic therapeutic effects.
Theranostic AgentsIntegrating therapeutic and diagnostic functionalities.Simultaneous diagnosis and treatment monitoring.
Targeted Drug DeliveryConjugation to a targeting ligand.Enhanced efficacy and reduced systemic toxicity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 5-Methoxyphthalazine with high purity?

  • Methodological Answer :

  • Reaction Optimization : Begin with phthalazine derivatives and methoxylation agents (e.g., methylating agents like dimethyl sulfate), adjusting molar ratios and reaction time. Use inert atmospheres to prevent oxidation .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization using ethanol/water mixtures to isolate pure product .
  • Characterization : Confirm identity via 1^1H/13^13C NMR (peak assignments for methoxy and aromatic protons), high-resolution mass spectrometry (HRMS), and FT-IR (C-O-C stretch at ~1250 cm1^{-1}) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign methoxy (-OCH3_3) protons at δ 3.8–4.0 ppm and aromatic protons in the phthalazine ring (δ 7.0–8.5 ppm). Use 13^13C NMR to confirm methoxy carbon (δ 55–60 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (M+^+) matching the molecular weight (e.g., 174.16 g/mol) and fragmentation patterns consistent with phthalazine derivatives .
  • Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C, H, and N percentages .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, wear a NIOSH-approved N95 respirator .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid contact with strong oxidizers or acids .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks. Use software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess reaction pathways under varying conditions .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis (PRISMA guidelines) to compare studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and solvent effects (DMSO vs. aqueous buffers) .

    05 文献检索Literature search for meta-analysis
    02:58

  • Controlled Replication : Reproduce key experiments under standardized conditions (pH 7.4, 37°C) using identical compound batches and cell lines (e.g., HEK-293) .

  • Data Normalization : Express activity as IC50_{50} values normalized to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Q. How to design experiments to study degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors:
  • Thermal : 40–80°C for 14 days.
  • Photolytic : UV light (254 nm) for 48 hours.
  • Hydrolytic : Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 25°C .
  • Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., demethoxylated derivatives or ring-opened compounds). Compare retention times and mass spectra with synthetic standards .
  • Mechanistic Insight : Propose degradation pathways (e.g., hydrolysis of methoxy groups) based on Arrhenius plots for thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.